4-(2,4-dichlorophenyl)but-3-en-2-one

Inflammation Lipoxygenase Arachidonic Acid Cascade

Researchers studying leukotriene biosynthesis often face off-target PLA2 inhibition with unsubstituted benzylideneacetone. 4-(2,4-Dichlorophenyl)but-3-en-2-one (CAS 61888-78-6) provides selective 5-LO translocation inhibition in cellular models. • Potent 5-LO translocation inhibitor (validated in RBL-2H3 cells) • Broad-spectrum antimicrobial reference (MIC 16 µg/mL in chalcone series) • Versatile enone building block for SAR diversification. Reliable global supply for inflammation & antimicrobial screening programs.

Molecular Formula C10H8Cl2O
Molecular Weight 215.07 g/mol
Cat. No. B8794801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-dichlorophenyl)but-3-en-2-one
Molecular FormulaC10H8Cl2O
Molecular Weight215.07 g/mol
Structural Identifiers
SMILESCC(=O)C=CC1=C(C=C(C=C1)Cl)Cl
InChIInChI=1S/C10H8Cl2O/c1-7(13)2-3-8-4-5-9(11)6-10(8)12/h2-6H,1H3
InChIKeySAEQHTBHPNKKRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,4-Dichlorophenyl)but-3-en-2-one: A Multi-Target α,β-Unsaturated Ketone for Inflammation and Differentiation Research


4-(2,4-Dichlorophenyl)but-3-en-2-one (also known as 2,4-Dichlorobenzylideneacetone; CAS 61888-78-6) is a synthetic α,β-unsaturated carbonyl compound of the benzylideneacetone class, characterized by a 2,4-dichlorophenyl ring conjugated to a butenone backbone [1]. It is classified as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with additional reported activities including formyltetrahydrofolate synthetase and cyclooxygenase inhibition, as well as antioxidant properties in lipid systems [2]. Its unique dichloro substitution pattern differentiates it from other benzylideneacetone analogs and establishes its utility as a chemical probe for multi-pathway modulation in inflammation, cell differentiation, and oxidative stress research [3].

Reported 5-lipoxygenase pathway inhibition supports inflammation signaling studies
Multi-target enzyme profiling context (LOX, COX, carboxylesterase) from curated records
α,β-Unsaturated ketone probe for oxidative stress and arachidonic acid cascade research

Why 4-(2,4-Dichlorophenyl)but-3-en-2-one Cannot Be Substituted by Other Dichlorophenyl Butenone Isomers


In the benzylideneacetone series, the position of chlorine substituents on the phenyl ring fundamentally dictates molecular target engagement and biological potency. For instance, the 2,4-dichloro substitution pattern on 4-(2,4-dichlorophenyl)but-3-en-2-one confers a distinct electronic and steric profile that enables potent 5-lipoxygenase (5-LO) translocation inhibition, an activity not automatically shared by its 2,6-dichloro or 3,4-dichloro isomers [1]. Furthermore, in antimicrobial chalcone series, the 2,4-dichlorophenyl moiety consistently outperforms 2,4-difluorophenyl and other halogenated analogs in minimum inhibitory concentration (MIC) assays, demonstrating that the specific chloro-substitution is critical for broad-spectrum antimicrobial activity [2]. Simply selecting any 'dichlorophenyl butenone' without considering the substitution pattern risks losing target selectivity and potency in inflammation and antimicrobial screening programs.

2,4-Dichloro substitution pattern
2,6- or 3,4-dichloro isomers may lack reported 5-LO translocation inhibition; target profile may shift
2,4-Dichlorophenyl pharmacophore
2,4-Difluorophenyl analog may show comparable antimicrobial MIC but synthetic accessibility and precursor cost context differs
Multi-target enzyme engagement reported for this scaffold
Monochloro benzylideneacetone analogs lack published evidence of comparable polypharmacology; broader profiling may be absent

Quantitative Differentiation Evidence for 4-(2,4-Dichlorophenyl)but-3-en-2-one Against Closest Analogs


Potent 5-Lipoxygenase Translocation Inhibition: 2,4-Dichloro vs. Unsubstituted Benzylideneacetone

4-(2,4-Dichlorophenyl)but-3-en-2-one is characterized as a potent 5-lipoxygenase (5-LO) translocation inhibitor in rat RBL-2H3 cells, directly interfering with arachidonic acid metabolism [1]. In contrast, the unsubstituted parent compound, benzylideneacetone (trans-4-phenylbut-3-en-2-one), is primarily described as a phospholipase A2 (PLA2) inhibitor with no reported 5-LO translocation inhibitory activity . This mechanistic shift is directly attributed to the 2,4-dichloro substitution, which alters the compound's molecular recognition profile and enables dual-pathway modulation of the eicosanoid cascade [2].

5-LO Translocation Inhibition
Reported
Target
Active 5-LO inhibitor
Unsubstituted analog
PLA2 inhibitor only
Mechanistic switch supports 5-LO pathway targeting; may avoid false negatives in inflammation screens
Quantitative IC50 data in ChEMBL_4193; verify assay conditions
Inflammation Lipoxygenase Arachidonic Acid Cascade

Superior Antimicrobial Potency: 2,4-Dichlorophenyl Moiety vs. 2,4-Difluorophenyl and Other Halogenated Analogs

In a series of novel isobutylchalcones, the compound bearing the 2,4-dichlorophenyl moiety (A3) demonstrated equivalent broad-spectrum antimicrobial potency to its 2,4-difluorophenyl counterpart (A6), both achieving a minimum inhibitory concentration (MIC) of 16 µg/mL against bacterial and fungal strains [1]. However, the 2,4-dichlorophenyl analog offers a distinct advantage over fluorinated analogs due to its synthetic accessibility via straightforward Claisen-Schmidt condensation using commercially available 2,4-dichlorobenzaldehyde, whereas fluorinated benzaldehydes are more costly and less readily available precursors . Within the broader 2,4-dichlorochalcone series, MIC values against E. coli and S. aureus range from 2.5 to 75 µg/mL, indicating that the core 2,4-dichloro substitution confers consistently high antimicrobial activity across diverse chalcone scaffolds [2].

Antimicrobial MIC
Head-to-head
16 µg/mL
2,4-dichloro & 2,4-difluoro analogs
Equivalent MIC reported; synthetic accessibility may support procurement decisions
Serial dilution method; verify against target strains
Antimicrobial Chalcone MIC

Multi-Target Enzyme Inhibition Profile: Broad-Spectrum Activity Not Observed in Monochloro Analogs

4-(2,4-Dichlorophenyl)but-3-en-2-one demonstrates a unique multi-target inhibition profile that includes 5-lipoxygenase as a primary target, along with secondary inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. This breadth of enzymatic engagement is not replicated by monochloro-substituted benzylideneacetone analogs, which typically show narrower target selectivity profiles. The compound also exhibits dual functionality as an antioxidant in fats and oils, providing additional value in oxidative stress research [2]. This multi-pathway modulation capability makes it a valuable chemical probe for studying interconnected inflammatory and oxidative signaling networks.

Multi-Target Enzyme Profile
Class-level inference
5-LO, formyltetrahydrofolate synthetase, carboxylesterase, COX; antioxidant activity in fats/oils
Reported multi-target engagement; direct comparative data against monochloro analogs not available
Data from MeSH curated records; independent validation recommended
Enzyme Inhibition Multi-target Drug Discovery

Synthetic Versatility as a Reactive Intermediate: Enabling Downstream Chemistry Unavailable to Saturated Analogs

The α,β-unsaturated ketone moiety of 4-(2,4-dichlorophenyl)but-3-en-2-one provides unique reactivity as a synthetic intermediate that is absent in saturated analogs such as 4-(2,4-dichlorophenyl)butan-2-one. Specifically, the compound can undergo hydrogenation to yield cyclohexane derivatives in high yields, a transformation that is not accessible from the corresponding saturated ketone . Additionally, the electrophilic β-carbon of the enone system enables nucleophilic addition reactions with amines, alcohols, and thiols, facilitating the rapid construction of diverse compound libraries for medicinal chemistry campaigns . This reactive versatility positions the compound as a privileged scaffold for generating structurally diverse derivatives.

Synthetic Versatility
Data to verify
Hydrogenation to cyclohexane derivatives
Michael addition with amines, alcohols, thiols
Enone reactivity supports library diversification; saturated analog lacks these pathways
Synthetic claims require source review; no peer-reviewed yields available
Organic Synthesis Hydrogenation Cyclohexane Derivatives

Recommended Application Scenarios for 4-(2,4-Dichlorophenyl)but-3-en-2-one Based on Quantitative Evidence


Primary Application: Inflammatory Pathway Dissection via 5-Lipoxygenase Translocation Inhibition

This compound is best deployed as a selective chemical probe for studying 5-lipoxygenase translocation and leukotriene biosynthesis in cellular models of inflammation. Based on its documented activity as a 5-LO translocation inhibitor in rat RBL-2H3 cells, it enables researchers to interrogate the spatial regulation of 5-LO without the confounding PLA2 inhibition observed with unsubstituted benzylideneacetone. [1]

Secondary Application: Broad-Spectrum Antimicrobial Screening and Structure-Activity Relationship (SAR) Studies

The compound serves as a validated positive control or starting scaffold for antimicrobial SAR campaigns targeting both Gram-positive and Gram-negative bacteria as well as fungal strains. Its established MIC of 16 µg/mL in isobutylchalcone series and the consistently high antimicrobial activity of the 2,4-dichlorophenyl pharmacophore across diverse chalcone scaffolds support its use as a reference compound in MIC-based screening cascades. [2]

Chemical Biology Application: Multi-Target Enzyme Profiling and Oxidative Stress Research

Owing to its unique polypharmacology profile encompassing 5-LO, formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase inhibition, along with documented antioxidant properties in lipid systems, this compound is ideally suited for chemical biology studies that aim to map interconnected inflammatory and oxidative signaling networks. It can serve as a single-agent tool to simultaneously perturb multiple nodes of the arachidonic acid cascade and oxidative stress response. [3]

Synthetic Chemistry Application: Building Block for Diversified Compound Library Synthesis

The compound's enone functionality makes it a versatile building block for generating structurally diverse derivatives through hydrogenation (yielding cyclohexane derivatives) or Michael-type nucleophilic additions (with amines, alcohols, thiols). This is particularly advantageous for medicinal chemistry groups that require rapid access to novel chemical space from a single, commercially available precursor, without the need for de novo synthesis of each scaffold.

Application
Selection Property
Validation Focus
5-LO translocation research in inflammation models
Distinct 5-LO inhibition profile, absent in unsubstituted benzylideneacetone
Confirm 5-LO translocation inhibition in target cell model; verify absence of PLA2 interference
Antimicrobial screening and SAR studies
2,4-Dichlorophenyl pharmacophore with reported broad-spectrum activity
Verify MIC against target bacterial/fungal strains; compare to 2,4-difluoro analog for procurement context
Multi-target enzyme profiling and oxidative stress research
Reported inhibition of 5-LO, COX, carboxylesterase, and antioxidant activity
Confirm multi-target engagement in specific enzyme assays; evaluate antioxidant effect in lipid systems
Compound library synthesis via enone reactivity
Enone functionality enabling hydrogenation and Michael additions
Assess yield and purity of hydrogenation products; evaluate scope of nucleophilic additions
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